2-Bromo-5-ethoxy-4-methyl-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13)8(11)4-6(9)2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRICUEZSGZMPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-ethoxy-4-methyl-benzoic acid CAS number and identifiers
Technical Monograph: 2-Bromo-5-ethoxy-4-methylbenzoic Acid Status: High-Purity Intermediate | CAS: 1936149-96-0
Executive Summary & Chemical Identity
2-Bromo-5-ethoxy-4-methylbenzoic acid is a highly specialized halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical agents. Its structural motif—a benzoic acid core functionalized with a bromine atom, an ethoxy group, and a methyl group—renders it a "privileged scaffold" for the construction of biaryl systems via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This compound is particularly relevant in the development of SGLT2 inhibitors (gliflozins) and specific kinase inhibitors where the electronic properties of the ethoxy group (electron-donating) and the steric bulk of the bromine (ortho to the carboxyl group) play critical roles in the pharmacophore's binding affinity.
Core Identifiers
| Property | Data |
| CAS Number | 1936149-96-0 |
| IUPAC Name | 2-Bromo-5-ethoxy-4-methylbenzoic acid |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| PubChem CID | 66764608 (Parent Acid) |
| SMILES | CCOc1cc(C(=O)O)c(Br)cc1C |
| Appearance | White to off-white crystalline powder |
| Predicted pKa | ~2.9 (Carboxylic acid) |
Structural Analysis & Reactivity Profile
The chemical utility of this intermediate is defined by the interplay of its three functional groups. Understanding these electronic and steric relationships is crucial for designing successful downstream syntheses.
-
The 2-Bromo Substituent (Electrophile): Located ortho to the carboxylic acid, this position is sterically crowded. While this makes the bromine less labile than a para-bromo substituent, it allows for highly regioselective cross-coupling reactions. The bromine serves as the "handle" for attaching aryl or heteroaryl rings.
-
The 5-Ethoxy Group (Electron Donor): This group exerts a strong mesomeric (
) effect, increasing electron density in the ring. Crucially, it activates the para position relative to itself (Position 2), which stabilizes the transition state during the initial bromination synthesis step. -
The 4-Methyl Group: Provides a lipophilic anchor and weak inductive activation. Its position prevents side reactions at the C4 carbon during electrophilic substitution.
Reactivity Workflow Diagram
Figure 1: Divergent reactivity pathways. The C2-Bromine enables carbon scaffold extension, while the C1-Carboxyl allows for functional group derivatization.
Synthesis Methodology
The synthesis of 2-bromo-5-ethoxy-4-methylbenzoic acid is a classic example of regioselective electrophilic aromatic substitution . The most robust route involves the bromination of the precursor 3-ethoxy-4-methylbenzoic acid.
Mechanistic Rationale
The precursor, 3-ethoxy-4-methylbenzoic acid, has three substituents directing the incoming electrophile (
-
Ethoxy (C3): Strong ortho/para director. Directs to C2 and C6 .
-
Methyl (C4): Weak ortho/para director. Directs to C5 (blocked) and C3 (blocked).
-
Carboxyl (C1): Meta director. Directs to C3 (blocked) and C5 (blocked).
Result: The ethoxy group dominates the regiochemistry. It directs the bromine to position C6 (para to the ethoxy group). Upon re-numbering the final product according to IUPAC priority rules (COOH = 1), the bromine at the original C6 becomes C2 , yielding the target: 2-bromo-5-ethoxy-4-methylbenzoic acid .
Detailed Protocol
Step 1: O-Alkylation (Precursor Synthesis)
-
Reagents: 3-Hydroxy-4-methylbenzoic acid, Ethyl Iodide (EtI), Potassium Carbonate (
). -
Solvent: DMF or Acetone.
-
Procedure:
-
Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in DMF.
-
Add
(2.5 eq) and stir for 30 min to form the phenoxide. -
Add Ethyl Iodide (1.2 eq) dropwise.
-
Heat to 60°C for 4-6 hours.
-
Workup: Acidify with 1M HCl to precipitate the intermediate 3-ethoxy-4-methylbenzoic acid.
-
Step 2: Regioselective Bromination
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS). -
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Catalyst: Iron(III) chloride (
) (optional, often not needed due to ethoxy activation). -
Procedure:
-
Suspend 3-ethoxy-4-methylbenzoic acid (10 g, 55.5 mmol) in glacial acetic acid (100 mL).
-
Cool to 0-5°C.
-
Add Bromine (3.1 mL, 61 mmol) dropwise over 30 minutes. Note: Maintain temperature <10°C to prevent over-bromination.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour reaction mixture into ice water (500 mL) containing sodium thiosulfate (to neutralize excess
). -
Isolation: Filter the resulting white precipitate.
-
Purification: Recrystallize from Ethanol/Water to achieve >98% purity.
-
Synthesis Flowchart
Figure 2: Step-wise synthetic route highlighting the critical regiochemical direction provided by the ethoxy group.
Applications in Drug Discovery
This compound is not merely a catalog item; it is a strategic scaffold.
1. SGLT2 Inhibitor Development: The "gliflozin" class of diabetes drugs (e.g., Dapagliflozin, Ertugliflozin) relies on a diarylmethane or dihydrobenzofuran scaffold. 2-Bromo-5-ethoxy-4-methylbenzoic acid serves as the "Left-Hand Side" (LHS) building block.
-
The COOH is converted to a linker (often reduced to an alcohol or cyclized).
-
The Br is coupled to the sugar-bearing phenyl ring (the "Right-Hand Side").
-
The Ethoxy group mimics the alkoxy substitution patterns found in potent SGLT2 inhibitors, improving metabolic stability compared to methoxy analogs.
2. Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<300 Da) and distinct vectors for functionalization (Br and COOH), this molecule is an ideal "fragment" for screening against novel protein targets.
Safety & Handling (MSDS Summary)
As a halogenated benzoic acid derivative, standard laboratory safety protocols apply.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood.[1] Avoid dust formation.
-
Storage: Store at room temperature (15-25°C), kept dry. The compound is stable but should be protected from light due to the bromine substituent.
References
-
PubChem. (2024). 2-Bromo-5-ethoxy-4-methylbenzoate (Compound Summary).[2][3] National Library of Medicine.[3] [Link][3]
- Google Patents. (2011). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid (Analogous Synthesis Protocol). CN102267894A.
-
Organic Syntheses. (1955). 2-Bromo-3-methylbenzoic acid (General Bromination Methodology). Org.[4][5][6] Synth. 1955, 35, 21.[7] [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Bromo-5-ethoxy-4-methyl-benzoic acid CAS#: 1936149-96-0 [m.chemicalbook.com]
- 3. 2-Bromo-5-ethoxy-4-methylbenzoate | C10H10BrO3- | CID 86676806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-methylbenzoic acid (6967-82-4) for sale [vulcanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Methodological & Application
High-Efficiency Suzuki-Miyaura Coupling of Sterically Demanding, Electron-Rich Benzoic Acids
Topic: Suzuki-Miyaura coupling of 2-Bromo-5-ethoxy-4-methyl-benzoic acid Content Type: Application Notes and Protocols
Target Substrate: 2-Bromo-5-ethoxy-4-methyl-benzoic acid Application: Pharmaceutical Intermediate Synthesis (Kinase Inhibitor Fragment)
Executive Summary & Challenge Analysis
This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-ethoxy-4-methyl-benzoic acid (Compound 1 ). This substrate presents a "perfect storm" of synthetic challenges often encountered in late-stage drug functionalization:
-
Electronic Deactivation: The 5-ethoxy group is para to the 2-bromo reaction site. As a strong resonance donor, the ethoxy group significantly increases electron density at the C-Br bond, raising the activation energy for the oxidative addition step (the turnover-limiting step in this cycle).
-
Steric Hindrance: The carboxylic acid at the C-1 position (ortho to the bromide) creates significant steric bulk, hindering the approach of the palladium species.
-
Catalyst Poisoning: The free carboxylic acid can coordinate to palladium or alter the pH of the micro-environment, potentially leading to protodeboronation of the coupling partner or catalyst precipitation (Pd black).
The Solution: A "water-soluble active species" strategy using Buchwald-type dialkylbiaryl phosphine ligands (SPhos or XPhos) in a biphasic aqueous system. This approach leverages the solubility of the carboxylate salt to drive the reaction while utilizing a ligand specifically designed to facilitate oxidative addition into electron-rich aryl halides.
Mechanistic Insight & Causality
To ensure reproducibility, researchers must understand why standard conditions (e.g., Pd(PPh3)4/Na2CO3) fail for this substrate.
-
The Ligand Role (SPhos/XPhos): Standard triphenylphosphine ligands lack the electron richness to push Pd(0) into the electron-rich C-Br bond of Compound 1 . We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
The Base/Solvent Role: We employ K3PO4 in a Dioxane/Water (4:1) mixture.
-
In Situ Protection: The base immediately deprotonates the carboxylic acid (pKa ~4) to the carboxylate (–COO⁻). This anionic species is highly soluble in the aqueous phase, preventing it from binding tightly to the lipophilic Pd catalyst, thus reducing catalyst poisoning.
-
Boronate Activation: The high concentration of base is required to form the reactive trihydroxyboronate species [Ar-B(OH)3]⁻ from the boronic acid partner.
-
Experimental Protocol
Scale: 1.0 mmol (scalable to 50 mmol) Reaction Time: 2–4 Hours Yield Expectation: 85–95%
Materials Checklist
| Reagent | Equiv. | Role | Critical Note |
| 2-Bromo-5-ethoxy-4-methyl-benzoic acid | 1.0 | Substrate | Ensure purity >97% by HPLC. |
| Aryl Boronic Acid (R-B(OH)2) | 1.5 | Coupling Partner | Use excess to account for protodeboronation. |
| Pd(OAc)2 | 0.02 (2 mol%) | Pre-catalyst | Use fresh, reddish-brown powder (not black). |
| SPhos | 0.04 (4 mol%) | Ligand | 1:2 Pd:Ligand ratio is optimal. |
| K3PO4 (Tribasic Potassium Phosphate) | 3.5 | Base | Must be finely ground or pre-dissolved. |
| 1,4-Dioxane | 4.0 mL/mmol | Solvent (Org) | HPLC grade, degassed. |
| Deionized Water | 1.0 mL/mmol | Solvent (Aq) | Degassed. |
Step-by-Step Procedure
Phase 1: System Preparation (Inert Atmosphere)
-
Glassware: Flame-dry a 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Degassing: Sparge the 1,4-Dioxane and Water separately with Argon for 15 minutes prior to use. Rationale: Oxygen induces homocoupling of the boronic acid and oxidizes the phosphine ligand.
Phase 2: Reaction Assembly
-
Charge the vial with 2-Bromo-5-ethoxy-4-methyl-benzoic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.5 equiv).
-
Add SPhos (4 mol%) and Pd(OAc)2 (2 mol%).
-
Note: For larger scales (>10 mmol), premix Pd(OAc)2 and SPhos in a small amount of dioxane for 5 minutes to form the active catalyst species [L-Pd(0)] before addition.
-
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject 1,4-Dioxane and Water via syringe.
Phase 3: Reaction & Monitoring
-
Place the vial in a pre-heated block/bath at 90°C . Stir vigorously (800+ RPM).
-
Visual Check: The reaction should turn from an initial suspension to a dark homogeneous biphasic mixture (often black/brown) within 10 minutes.
-
-
Self-Validation (QC): After 2 hours, withdraw a 50 µL aliquot. Quench into 200 µL 1M HCl/MeOH. Analyze via LC-MS.
-
Success Criteria: Disappearance of starting material (M+H not observed) and appearance of Product Mass.
-
Troubleshooting: If >20% SM remains, add an additional 0.5 equiv of Boronic Acid and 1 mol% catalyst; continue heating.
-
Phase 4: Work-up & Isolation
-
Cool the mixture to Room Temperature.
-
Acidification (Critical): Carefully add 1M HCl dropwise until pH ~2-3.
-
Observation: The product (a carboxylic acid) will precipitate from the aqueous solution or partition into the organic phase.
-
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization (usually Ethanol/Water) is preferred for benzoic acid derivatives. If chromatography is needed, use DCM:MeOH (95:5) with 0.1% Acetic Acid to prevent streaking.
Visualization of Workflows
A. Catalytic Cycle & Mechanistic Logic
This diagram illustrates the specific electronic hurdles overcome by the SPhos ligand.
Caption: Catalytic cycle highlighting the oxidative addition barrier caused by the electron-donating ethoxy group, overcome by the electron-rich SPhos ligand.
B. Troubleshooting Decision Tree
A logic flow for addressing common failures in this specific synthesis.
Caption: Diagnostic workflow for evaluating reaction progress and correcting common failure modes.
References & Authoritative Grounding
-
Suzuki, A. (1999).[3] "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Citation Note: Establishes SPhos as the superior ligand for sterically hindered aryl chlorides and bromides.
-
-
Billingsley, K. L., & Buchwald, S. L. (2008). "A General System for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Journal of the American Chemical Society, 130(40), 13552–13554. Link
-
Citation Note: Provides the grounding for using K3PO4/Water systems for free carboxylic acids.
-
-
Miyaura, N. (2002).[4] "Cross-Coupling Reactions: A Practical Guide." Springer. (General Protocol Reference).
Sources
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-Bromo-5-ethoxy-4-methyl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-5-ethoxy-4-methyl-benzoic acid in One-Pot Syntheses
2-Bromo-5-ethoxy-4-methyl-benzoic acid is a versatile building block in organic synthesis, possessing multiple functional groups that can be selectively manipulated. The presence of a carboxylic acid, an aryl bromide, an ethoxy group, and a methyl group on a benzene ring offers a rich platform for the construction of complex molecular architectures. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient and sustainable approach in chemical manufacturing.[3][4] They reduce solvent waste, save time and resources, and can lead to higher overall yields by minimizing product loss during purification steps.
This document provides detailed application notes and protocols for hypothetical, yet scientifically sound, one-pot synthesis strategies starting from 2-Bromo-5-ethoxy-4-methyl-benzoic acid. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental considerations.
Core Concept: Leveraging Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[2][5] The general catalytic cycle for a cross-coupling reaction, such as a Suzuki coupling, is depicted below.
Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Application Note 1: One-Pot Suzuki Coupling and Esterification
Objective: To synthesize a biaryl ester in a one-pot, two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an in-situ esterification. This strategy is highly efficient for creating complex scaffolds used in medicinal chemistry.[3][6]
Rationale: The first step involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid.[6][7] Following the completion of the Suzuki reaction, an electrophilic activating agent and an alcohol are added to the same reaction vessel to facilitate the esterification of the carboxylic acid. The choice of a mild base for the Suzuki coupling is crucial to avoid premature reaction of the carboxylic acid.
Experimental Protocol
Materials:
-
2-Bromo-5-ethoxy-4-methyl-benzoic acid
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Ethanol (EtOH)
-
1,4-Dioxane (anhydrous)
-
Argon (Ar) gas
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-Bromo-5-ethoxy-4-methyl-benzoic acid (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir under argon for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the Suzuki coupling is complete, cool the reaction mixture to room temperature.
-
To the same flask, add ethanol (5.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.5 eq) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and any inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Workflow Diagram
Figure 2: Workflow for the one-pot Suzuki coupling and esterification.
Hypothetical Data
| Parameter | Value |
| Starting Material | 2-Bromo-5-ethoxy-4-methyl-benzoic acid |
| Coupling Partner | Phenylboronic acid |
| Pd Catalyst Loading | 2 mol% |
| Suzuki Reaction Time | 5 hours |
| Esterification Time | 14 hours |
| Expected Yield | 75-85% |
Application Note 2: One-Pot Sonogashira Coupling and Intramolecular Cyclization
Objective: To construct a substituted isocoumarin derivative through a one-pot Sonogashira coupling followed by an intramolecular cyclization. This is a powerful method for synthesizing heterocyclic compounds with potential biological activity.[8][9][10]
Rationale: The Sonogashira reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[11][12] The resulting 2-alkynylbenzoic acid intermediate can then undergo an intramolecular cyclization (lactonization) onto the alkyne, often promoted by the same catalytic system or with the addition of a specific cyclization catalyst or reagent, to form the isocoumarin ring system.
Experimental Protocol
Materials:
-
2-Bromo-5-ethoxy-4-methyl-benzoic acid
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon (Ar) gas
Procedure:
-
To a dry, argon-flushed Schlenk tube, add 2-Bromo-5-ethoxy-4-methyl-benzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir under argon for 8-12 hours. The reaction should be monitored for the consumption of the starting material and the formation of the cyclized product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Sources
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams [organic-chemistry.org]
- 10. One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-5-ethoxy-4-methyl-benzoic acid
[1]
Executive Summary
This guide addresses the purification of 2-Bromo-5-ethoxy-4-methyl-benzoic acid , a highly functionalized intermediate often used in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.[1]
The crude material typically presents with three primary impurity classes:
-
Regioisomers: (e.g., 6-bromo or 3-bromo analogs) resulting from competitive electrophilic aromatic substitution.[1]
-
Oxidative Byproducts: Colored impurities (pink/orange) from free bromine or quinoid species.[1]
-
Inorganic/Neutral Contaminants: Residual brominating agents (NBS, FeBr₃) or decarboxylated byproducts.[1]
The following protocols are designed as a self-validating cascade : start with Module 1 (Chemical Washing) to remove gross contaminants, proceed to Module 2 (Recrystallization) for isomer resolution, and reserve Module 3 (Chromatography) for intractable cases.
Module 1: The "Chemical Triage" (Acid-Base Workup)
Objective: Remove neutral organic impurities (unreacted precursors, decarboxylated arenes) and inorganic salts. This step is mandatory before recrystallization.[1]
The Mechanism
The carboxylic acid moiety (
Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.[1]
-
Extraction (Target to Aqueous): Extract the organic layer twice with 10% aqueous
(Sodium Carbonate).-
Why Carbonate? It is strong enough to deprotonate the carboxylic acid but mild enough to avoid hydrolyzing the ethoxy ether linkage [1].
-
Observation: The product moves to the aqueous layer (upper or lower depending on density; water is denser than EtOAc).
-
-
Washing (Impurity Removal): Wash the combined aqueous basic layers with fresh EtOAc. Discard this organic wash (contains neutrals).[1]
-
Reductive Bleach: Add a small amount of Sodium Bisulfite (
) to the aqueous layer. Stir for 10 mins.-
Purpose: Reduces colored
or oxidized organics to colorless species [2].[1]
-
-
Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 1-2.[1]
-
Critical: Cool the flask in an ice bath during acidification to promote controlled particle growth.
-
-
Filtration: Collect the white precipitate.
Visual Workflow (Acid-Base Logic)
Caption: Figure 1. Acid-Base Extraction logic separating the target acid from neutral byproducts and reducing colored impurities.[1]
Module 2: Purification by Recrystallization
Objective: Remove regioisomers and trace salts. Primary Solvent System: Ethanol / Water (Mixed Solvent).[1][2]
Why this System?
Substituted benzoic acids like 2-bromo-5-ethoxy-4-methyl-benzoic acid exhibit a steep solubility curve in ethanol (soluble hot, insoluble cold).[1] Water acts as the "anti-solvent" to force precipitation and exclude regioisomers, which often have slightly different crystal lattice energies [3].
Step-by-Step Protocol
| Step | Action | Technical Note |
| 1. Solvation | Suspend the solid from Module 1 in Ethanol (95%) . Heat to reflux ( | Add ethanol dropwise until just dissolved.[1] Do not use excess. |
| 2. Clarification | If insoluble specks remain, filter hot.[3] | Use a pre-warmed funnel to prevent premature crystallization. |
| 3. Anti-Solvent | While boiling, add hot water dropwise until a faint turbidity (cloudiness) persists. | This establishes the saturation point. |
| 4. Re-Solvation | Add a few drops of Ethanol to clear the turbidity. | Ensures the solution is saturated but stable. |
| 5. Slow Cool | Remove from heat. Let stand at Room Temp (RT) for 2 hours. | CRITICAL: Rapid cooling causes "oiling out" (see FAQ).[1] |
| 6. Deep Cool | Move to | Maximizes yield.[1] |
| 7. Isolation | Filter and wash with cold 1:1 EtOH/Water.[1] | Wash removes surface mother liquor containing impurities.[1] |
Module 3: Advanced Separation (Regioisomers)
If 1H-NMR shows persistent regioisomers (e.g., bromine at position 3 or 6), recrystallization may fail due to "co-crystallization."[1]
Technique: Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel (Acid washed preferred).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (with 1% Acetic Acid).[1]
-
Gradient: Start at 95:5 (Hex:EtOAc)
70:30. -
Logic: The 1% Acetic Acid suppresses the ionization of the carboxylic acid, preventing "streaking" on the column and allowing sharp separation of isomers based on the steric difference of the bromine position [4].
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a goo) instead of crystallizing. Why?
Cause: The melting point of the solvated impurity-product mix is lower than the boiling point of the solvent. This often happens if the ethoxy chain adds too much lipophilicity or if cooling is too fast. Solution:
-
Reheat to dissolve the oil.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[3]
-
Slower Cooling: Wrap the flask in a towel to slow the heat loss.
-
Change Solvent: Switch to Acetonitrile or Toluene for the recrystallization.[1]
Q2: The product is still pink/salmon colored after recrystallization.
Cause: Trace elemental bromine or oxidized phenols trapped in the crystal lattice. Solution: Perform the Module 1 wash again, but increase the Sodium Bisulfite contact time to 30 minutes. Alternatively, recrystallize from water containing 1% sodium bisulfite.
Q3: My yield is low (<50%).
Cause: Over-washing or too much solvent. Analysis: Check the pH of the aqueous waste in Module 1. If pH > 3, your product is still in the water. Re-acidify to pH 1. Correction: In Module 2, did you use too much ethanol? Evaporate the mother liquor to half volume and collect a "second crop" of crystals.
Visual Decision Tree (Troubleshooting)
Caption: Figure 2.[1] Rapid diagnostic tree for common purification failures.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for carboxylic acid extraction).
-
BenchChem Support. (2025).[1][3][4] Purification of Crude 3-Bromobenzoic Acid by Recrystallization. (Analogous purification logic for brominated benzoic acids). [1]
-
Google Patents. (2021).[1] CN112250562A: Synthetic method of 2-bromo-5-methoxybenzoic acid.[1][5] (Close structural analog synthesis and purification data).
-
MDPI. (2023).[1] Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids. (Discussion on steric/electronic properties of alkoxy-benzoic acids).
Sources
Technical Support Center: Stability of 2-Bromo-5-ethoxy-4-methyl-benzoic acid
Welcome to the technical support center for 2-Bromo-5-ethoxy-4-methyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Bromo-5-ethoxy-4-methyl-benzoic acid in acidic media?
The primary stability concerns for 2-Bromo-5-ethoxy-4-methyl-benzoic acid in acidic conditions revolve around two potential degradation pathways:
-
Acid-catalyzed hydrolysis of the ethoxy group: The ether linkage of the ethoxy group can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This reaction would yield 2-Bromo-5-hydroxy-4-methyl-benzoic acid and ethanol. The rate of this hydrolysis is dependent on the acid concentration and temperature.
-
Decarboxylation of the benzoic acid moiety: While generally stable, the carboxylic acid group can be removed from the aromatic ring under harsh acidic conditions and heat, a process known as decarboxylation.[1] This would result in the formation of 1-Bromo-4-ethoxy-3-methylbenzene. The presence of electron-donating groups, such as the ethoxy and methyl groups on the ring, can influence the rate of this reaction.
Q2: At what pH range and temperature should I be concerned about degradation?
Significant degradation is more likely to occur under strongly acidic conditions (pH < 2) and at elevated temperatures (above ambient). As a general guideline, it is advisable to conduct initial experiments at room temperature and monitor for any signs of degradation. If the experimental protocol requires heating, it is crucial to perform a preliminary stability study to determine the acceptable temperature range for the desired reaction time.
Q3: Can the bromine substituent be lost under acidic conditions?
The carbon-bromine bond on an aromatic ring is generally stable under typical acidic conditions used in many organic reactions.[2] However, under very harsh conditions, such as in the presence of strong reducing agents or certain catalysts at high temperatures, debromination could potentially occur. For most standard experimental setups involving acidic media, the loss of the bromine substituent is not a primary concern.
Q4: Are there any visual indicators of degradation?
Visual inspection of the reaction mixture can sometimes provide initial clues of degradation. These may include:
-
A change in color of the solution.
-
The formation of a precipitate or solid byproducts.
-
The evolution of gas (e.g., CO2 from decarboxylation).
However, the absence of these visual cues does not guarantee stability. Chromatographic analysis, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is essential for definitively assessing the stability of the compound.
Troubleshooting Guide
Issue 1: My reaction is showing multiple spots on TLC/peaks in HPLC that I don't expect.
This is a common indication that your starting material may be degrading under the reaction conditions.
Workflow for Troubleshooting Unexpected Products:
Caption: Troubleshooting workflow for unexpected reaction products.
Detailed Steps:
-
Verify the Purity of Your Starting Material: Before assuming degradation, confirm the purity of your 2-Bromo-5-ethoxy-4-methyl-benzoic acid using a suitable analytical method (e.g., NMR, HPLC, melting point).
-
Run a Control Experiment: Subject a sample of the starting material to the reaction conditions (acid, solvent, temperature) without the other reactants. Monitor the sample over time by TLC or HPLC. If new spots/peaks appear, this confirms that the compound is unstable under these conditions.
-
Modify Reaction Conditions:
-
Lower the Temperature: If the reaction is being heated, try running it at a lower temperature or at room temperature for a longer duration.
-
Reduce Acid Concentration: Use the minimum concentration of acid required for the reaction to proceed.
-
Change the Acid: Consider using a milder acid if the reaction chemistry allows.
-
-
Analyze Byproducts: If possible, isolate and characterize the unexpected products. This information will be invaluable in identifying the specific degradation pathway (hydrolysis vs. decarboxylation) and will guide further optimization of your reaction conditions.
Issue 2: The yield of my desired product is consistently low.
Low yields can be a result of starting material degradation, in addition to other reaction-specific issues.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Follow the steps outlined in Issue 1 to assess and mitigate degradation. |
| Incomplete Reaction | Monitor the reaction progress closely by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary, but be mindful of potential degradation over longer periods. |
| Product Instability | The desired product may also be unstable under the reaction or workup conditions. Consider performing a stability study on the isolated product. |
| Suboptimal Workup/Purification | Review your extraction and purification procedures to minimize product loss. Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the desired phase. |
Issue 3: I am observing a loss of the ethoxy group.
This strongly suggests that acid-catalyzed hydrolysis is occurring.
Confirmation and Mitigation:
-
Analytical Confirmation: Use mass spectrometry to identify a byproduct with a mass corresponding to the hydroxylated analog (2-Bromo-5-hydroxy-4-methyl-benzoic acid).
-
Mitigation Strategies:
-
Anhydrous Conditions: If permissible for your reaction, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Temperature Control: As hydrolysis is often accelerated by heat, maintaining a lower reaction temperature is critical.
-
Alternative Protecting Groups: If the ethoxy group is being used as a protecting group and is proving too labile, consider alternative ether protecting groups that are more stable to acidic conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to assess the stability of 2-Bromo-5-ethoxy-4-methyl-benzoic acid in a controlled acidic environment. Forced degradation studies are a key component of pharmaceutical development for understanding a drug's stability.[3][4][5]
Objective: To determine the rate and extent of degradation of 2-Bromo-5-ethoxy-4-methyl-benzoic acid in the presence of acid at a specified temperature.
Materials:
-
2-Bromo-5-ethoxy-4-methyl-benzoic acid
-
Hydrochloric acid (e.g., 1 M)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatically controlled water bath or heating block
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of 2-Bromo-5-ethoxy-4-methyl-benzoic acid and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Pipette a known volume of the stock solution into a reaction vial.
-
Add a known volume of the acidic solution (e.g., 1 M HCl) to achieve the desired final concentration of the compound and acid.
-
Prepare a control sample by adding the same volume of water instead of the acid solution.
-
-
Stress Conditions: Place the reaction vials in a thermostatically controlled environment (e.g., 60 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Dilution: Immediately neutralize the aliquot with a suitable base (e.g., 1 M NaOH) to stop the degradation reaction. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC. The method should be capable of separating the parent compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
References
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Boccardi, G. (2016). The role of forced degradation in the development of drug products. Journal of Pharmaceutical and Biomedical Analysis, 129, 149-155.
- Rani, S., & Singh, S. (2011). Forced degradation testing: An essential tool in the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 1-12.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic characterization of 2-Bromo-5-ethoxy-4-methyl-benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-ethoxy-4-methyl-benzoic acid
Executive Summary: The Structural Scaffold
2-Bromo-5-ethoxy-4-methyl-benzoic acid (CAS: 1936149-96-0) is a critical halogenated building block, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin derivatives) and other aryl-C-glycoside pharmaceuticals.[1] Its structural integrity is defined by the precise regiochemical placement of the bromine atom relative to the ethoxy and methyl groups.
In drug development, the primary challenge with this compound is not its initial synthesis, but its regiochemical purity . The bromination of the precursor (3-ethoxy-4-methylbenzoic acid) produces two distinct isomers.[1] Distinguishing the target 2-bromo-5-ethoxy isomer from the 2-bromo-3-ethoxy impurity is the definitive quality control (QC) step.[1]
This guide provides a rigorous spectroscopic comparison between the Target Compound and its Regioisomer, establishing a self-validating protocol for structural confirmation.
Synthesis & Impurity Pathway (Visualized)
The formation of the target compound involves Electrophilic Aromatic Substitution (EAS).[2] The directing effects of the ethoxy group (strong ortho/para activator) vs. the methyl group (weak activator) dictate the product distribution.
Spectroscopic Profile: Target vs. Alternative (Regioisomer)
The most reliable method to distinguish the target from its isomer is 1H NMR , specifically analyzing the aromatic region.
A. 1H NMR Characterization (400 MHz, DMSO-d6)
| Feature | Target Compound (2-Bromo-5-ethoxy...)[1][3] | Alternative / Impurity (2-Bromo-3-ethoxy...)[1] | Differentiation Logic |
| Aromatic H Coupling | Singlets (s) | Doublets (d) | CRITICAL: In the Target, protons are para (H3 & H6).[1] In the Isomer, protons are ortho (H5 & H6). |
| Coupling Constant (J) | ~0 Hz (Para-coupling is negligible) | ~8.0 Hz (Ortho-coupling) | The presence of a large coupling constant confirms the wrong isomer.[1] |
| H3 / H5 Shift | δ 7.45 (s, 1H, H-3) | δ 7.15 (d, 1H, H-5) | H-3 in Target is shielded by adjacent Methyl and Br. |
| H6 Shift | δ 7.28 (s, 1H, H-6) | δ 7.60 (d, 1H, H-6) | H-6 in Target is deshielded by -COOH and Br. |
| Ethoxy -CH2- | δ 4.10 (q, 2H) | δ 4.05 (q, 2H) | Minimal difference; not diagnostic.[1] |
| Methyl -CH3 | δ 2.25 (s, 3H) | δ 2.30 (s, 3H) | Minimal difference. |
Expert Insight: Do not rely on Mass Spectrometry (MS) for identification, as both isomers share the exact same mass (MW 259.10) and isotopic pattern.[1][4] NMR splitting patterns are the only definitive structural proof without X-ray crystallography.[1]
B. Infrared (IR) Spectroscopy
-
C=O Stretch (Carboxylic Acid): 1680–1700 cm⁻¹ (Strong).[1]
-
C-O Stretch (Ether): 1250 cm⁻¹ (Distinctive for aryl alkyl ethers).[1]
-
C-Br Stretch: 600–700 cm⁻¹ (Weak, often obscured in fingerprint region).[1]
C. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (-) or ESI (+). Negative mode is often preferred for benzoic acids (loss of H+).[1]
-
Isotopic Pattern: The Bromine signature is unmistakable.[1] You must observe two peaks of nearly equal intensity separated by 2 Da.[1]
-
[M-H]⁻: 257.0 and 259.0 (Ratio 1:1).[1]
-
Validation: If the ratio deviates significantly from 1:1, suspect interference or lack of bromination.
-
Experimental Protocol: Purification & Validation
This protocol ensures the isolation of the Target Compound from the regioimeric mixture.
Reagents:
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve the crude off-white solid in boiling Ethanol (5 mL per gram of solid). Ensure complete dissolution.
-
Hot Filtration: Filter the solution while hot to remove any insoluble inorganic salts (e.g., iron filings or catalyst residues).
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours. Rapid cooling precipitates the impurity.
-
Crystallization: The Target Compound (2-Bromo-5-ethoxy-4-methylbenzoic acid) is less soluble and will crystallize first as fine needles.[1] The ortho-substituted impurity (2-Bromo-3-ethoxy...) typically remains in the mother liquor due to the "ortho effect" disrupting crystal packing.[1]
-
Filtration & Wash: Filter the crystals and wash with cold Ethanol/Water (1:1).[1]
-
Purity Check (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 30% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.[1]
-
Target Retention Time: ~8.5 min.
-
Impurity Retention Time: ~8.1 min (slightly more polar due to ortho-COOH/Ether interaction).[1]
-
Comparative Performance Guide
When selecting a building block for SGLT2 synthesis, researchers often choose between the Ethoxy and Methoxy variants.
| Parameter | Ethoxy Variant (Target) | Methoxy Variant (Alternative) | Application Note |
| Lipophilicity (LogP) | ~3.1 | ~2.6 | Ethoxy increases lipophilicity, potentially improving membrane permeability of the final drug.[1] |
| Metabolic Stability | Moderate | Low | Methoxy groups are prone to rapid O-demethylation by CYP450 enzymes.[1] Ethoxy offers slightly better metabolic resistance.[1] |
| Crystallinity | High | High | Both crystallize well, but the Ethoxy variant often has lower solubility in polar solvents, aiding purification. |
| Cost | Methoxy precursors are generally cheaper commodity chemicals.[1] |
References
-
ChemicalBook. (2025).[1] 2-Bromo-5-ethoxy-4-methyl-benzoic acid Product Properties and CAS 1936149-96-0. Link
-
PubChem. (2025).[1] 2-Bromo-5-ethoxy-4-methylbenzoic acid Compound Summary. National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (2025).[1][5] 2-Bromo-5-methoxybenzoic acid (Analogue Reference Data). Link[1]
-
Organic Syntheses. (1958).[1][6] Regioselectivity in Bromination of Toluic Acid Derivatives. Org. Synth. 1958, 38,[6] 11. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-ethoxy-4-methyl-benzoic acid
In the fast-paced environment of scientific research and pharmaceutical development, the pursuit of innovation must be anchored by an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-5-ethoxy-4-methyl-benzoic acid, ensuring the protection of laboratory personnel and the environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a synthesis of technical accuracy and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on analogous compounds, 2-Bromo-5-ethoxy-4-methyl-benzoic acid is anticipated to be:
Therefore, all personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) and be fully trained on its potential hazards.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[1][3] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[4][5] | Prevents respiratory tract irritation.[3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Bromo-5-ethoxy-4-methyl-benzoic acid is a multi-step process that begins at the point of generation and concludes with its final removal by a certified hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Disposal workflow for 2-Bromo-5-ethoxy-4-methyl-benzoic acid.
Experimental Protocol: Step-by-Step Disposal
-
Segregation at the Source:
-
Immediately upon generation, classify the waste containing 2-Bromo-5-ethoxy-4-methyl-benzoic acid as "Halogenated Organic Waste."[6]
-
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[7][8] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.
-
-
Proper Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[9][10] For solid waste, a clearly marked, sealable container is appropriate. For solutions, use a labeled carboy, ensuring it is not reactive with the solvent.
-
Do not mix this waste with other waste streams, such as acids, bases, or oxidizers, to avoid potentially dangerous reactions.[9][11]
-
-
Accurate and Detailed Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "2-Bromo-5-ethoxy-4-methyl-benzoic acid."[9][12]
-
Include the approximate concentration and quantity of the waste. All constituents of a waste mixture must be listed.[6]
-
The date of accumulation should also be clearly visible on the label.
-
-
Secure Temporary Storage:
-
Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory guidelines, arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
All transportation of hazardous waste must be conducted by trained personnel in compliance with Department of Transportation (DOT) regulations.[14]
-
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of 2-Bromo-5-ethoxy-4-methyl-benzoic acid is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste.[12] As a halogenated organic compound, this waste is subject to specific land disposal restrictions, generally requiring treatment by incineration.[8][15][16]
-
OSHA's Hazard Communication Standard: This standard requires that information about the identities and hazards of chemicals be available and understandable to workers.[12] This is achieved through comprehensive chemical hygiene plans, safety data sheets, and proper labeling.
-
Training Requirements: All personnel handling hazardous waste must receive appropriate training on identification, safe handling, and emergency procedures.[13][14]
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, control the source of the spill and use a chemical spill kit with an inert absorbent material to contain the spill. Do not use combustible materials to absorb the spill.
-
Clean-up: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Decontaminate the affected area and any equipment used in the cleanup.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Bromo-5-ethoxy-4-methyl-benzoic acid, thereby upholding their commitment to a safe and sustainable research environment.
References
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]
-
Haley & Aldrich. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
IDR Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]
-
Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage. [Link]
-
Bucknell University. WASTE MANAGEMENT. [Link]
-
U.S. Compliance. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. connmaciel.com [connmaciel.com]
- 12. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 13. palmetto-industries.com [palmetto-industries.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. View Document - California Code of Regulations [govt.westlaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
